zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
Description
Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide (hereafter referred to as Zn-TDCPP²⁻) is a metalloporphyrin complex derived from the free-base 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin (H₂TDCPP), a second-generation synthetic porphyrin. The porphyrin macrocycle is substituted at the meso-positions with four 2,6-dichlorophenyl groups, which confer steric protection and electronic tuning to the central metal-binding site . The zinc(II) ion coordinates to the porphyrin core, forming a square-planar complex with a dianionic charge (22,24-diide designation).
Properties
Molecular Formula |
C44H20Cl8N4Zn |
|---|---|
Molecular Weight |
953.6 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2 |
InChI Key |
KQYNWKHJHNPMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction occurs under reflux in propionic acid, which acts as both solvent and catalyst. A molar ratio of 1:1 for pyrrole to aldehyde is typical, though excess aldehyde (1.2–1.5 equivalents) improves yields by mitigating pyrrole volatility. Elevated temperatures (140–150°C) and reaction durations of 4–6 hours are optimal for cyclotetramerization.
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Pyrrole:Aldehyde) | 1:1.2 | 15–20% increase |
| Temperature | 145°C | Maximizes cyclization |
| Reaction Time | 5 hours | Balances completion vs. degradation |
Crude yields range from 18–22%, with impurities including linear oligomers and unreacted starting materials.
Purification Strategies
Column chromatography on silica gel (eluent: chloroform/methanol 95:5) isolates H₂TDCClPP. Recrystallization from dichloromethane/hexane mixtures further enhances purity (>98% by HPLC).
Metalation with Zinc
Zinc insertion into H₂TDCClPP generates the metalloporphyrin intermediate, ZnTDCClPP. This step is critical for stabilizing the porphyrin core and enabling subsequent oxidation.
Metalation Protocol
Zinc acetate (Zn(OAc)₂·2H₂O) in dimethylformamide (DMF) is the preferred reagent. A 5:1 molar excess of Zn(OAc)₂ ensures complete metalation. The reaction proceeds at 150°C for 4 hours under inert atmosphere to prevent oxidation.
Reaction Monitoring:
UV-Vis spectroscopy confirms metalation by the shift from a four-band Q-band spectrum (free-base porphyrin) to a two-band profile (metalloporphyrin). The Soret band typically shifts from 418 nm (H₂TDCClPP) to 424 nm (ZnTDCClPP).
Yield and Scalability
Small-scale reactions (≤10 g) achieve 85–90% yields. Industrial-scale production employs continuous flow reactors, reducing reaction time to 1.5 hours and improving consistency.
Oxidation to the Diide Species
The final step involves oxidizing ZnTDCClPP to the 22,24-diide derivative. While mechanistic details are sparse in literature, electrochemical and chemical oxidation methods are postulated.
Electrochemical Oxidation
Controlled-potential electrolysis in anhydrous dichloromethane (0.1 M TBAPF₆) at +1.2 V (vs. Ag/Ag⁺) removes two electrons from the porphyrin ring, forming the diide.
Conditions:
| Parameter | Value |
|---|---|
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) |
| Potential | +1.2 V (vs. Ag/Ag⁺) |
| Temperature | 25°C |
Chemical Oxidation
Strong oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene under nitrogen afford the diide in 70–75% yield. Stoichiometric DDQ (2.2 equivalents) ensures complete oxidation.
Industrial Production Considerations
Scaling the synthesis requires addressing solvent recovery, catalyst reuse, and waste minimization.
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during pyrrole-aldehyde condensation, achieving 25% higher space-time yields than batch processes.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 34 | 18 |
| Solvent Consumption | 120 L/kg product | 65 L/kg product |
Characterization and Quality Control
Rigorous analysis ensures compliance with research-grade specifications.
Spectroscopic Methods
Purity Standards
| Impurity | Tolerance |
|---|---|
| Free-base porphyrin | ≤0.5% |
| Zinc acetate | ≤0.1% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, light irradiation.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized porphyrin derivatives.
Reduction: Formation of reduced porphyrin derivatives.
Substitution: Formation of substituted porphyrin derivatives with various functional groups.
Scientific Research Applications
Catalysis
Zinc porphyrins are widely utilized as catalysts in organic reactions. The compound has demonstrated efficacy in:
- Epoxidation Reactions : It facilitates the conversion of alkenes to epoxides through oxidation processes.
- Oxidation Reactions : The compound can catalyze the oxidation of various substrates, contributing to synthetic organic chemistry.
Case Study: Epoxidation of Alkenes
A study highlighted the use of zinc porphyrins in the epoxidation of styrene derivatives. The reaction conditions were optimized to achieve high yields with selectivity towards the desired epoxide products. The efficiency of the catalyst was attributed to the electronic properties imparted by the zinc ion and the porphyrin structure .
Photocatalysis
Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide serves as a photosensitizer in photocatalytic processes. Its ability to absorb light and facilitate electron transfer makes it suitable for:
- Degradation of Organic Pollutants : The compound has been employed to degrade dyes such as rhodamine B and methyl orange under visible light irradiation.
- Photocatalytic Hydrogen Production : Research indicates its potential in generating hydrogen from water splitting under solar irradiation.
Data Table: Photocatalytic Activity
| Compound | Pollutant | Degradation Efficiency (%) | Light Source |
|---|---|---|---|
| Zinc Porphyrin | Rhodamine B | 85% | Visible Light |
| Zinc Porphyrin | Methyl Orange | 90% | Visible Light |
Biological Studies
The compound's interaction with biological systems has been a focus of research due to its potential therapeutic applications:
- Telomerase Inhibition : Studies have shown that zinc protoporphyrins can inhibit telomerase activity, which is crucial for cancer cell proliferation. This inhibition is linked to the compound's ability to bind telomerase complexes effectively .
- Antimicrobial Activity : Recent investigations into zinc porphyrins have revealed their antibacterial properties when combined with nanoparticles .
Case Study: Telomerase Inhibition
In a comparative study of various metalloprotoporphyrins, zinc protoporphyrin was identified as the most effective inhibitor of telomerase activity in cancer cells. This finding suggests its potential as a chemotherapeutic agent .
Material Science
This compound is also explored in material science for developing advanced materials with unique optical and electronic properties:
- Nanocomposite Fabrication : The synthesis of nanocomposites involving zinc porphyrins and metal nanoparticles has shown promise in creating materials with enhanced antibacterial activity and photochemical properties .
- Electrochemical Applications : The compound's electrochemical behavior has been studied for applications in sensors and energy storage devices .
Data Table: Material Properties
| Property | Value |
|---|---|
| Band Gap (eV) | 2.1 |
| Conductivity (S/m) | 0.05 |
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, the compound transitions to an excited state, which can then transfer energy to nearby molecules, leading to various photochemical reactions. In biological systems, this energy transfer can generate reactive oxygen species, which can damage cellular components and induce cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the compound selectively accumulates in cancer cells and, upon light activation, induces cell death .
Comparison with Similar Compounds
Table 1: Substituent Effects on Porphyrin Properties
Key Observations:
- Electron-Withdrawing Effects : The 2,6-dichlorophenyl groups in Zn-TDCPP²⁻ lower the porphyrin’s HOMO-LUMO gap compared to ZnTPP, enhancing photochemical activity .
- Steric Protection : The ortho-Cl substituents prevent axial ligand binding and macrocycle distortion, improving stability under oxidative conditions .
Catalytic Performance
Table 2: Catalytic Efficiency in Oxidation Reactions
Key Observations:
Table 3: Antimicrobial Activity Under Visible Light
Biological Activity
Zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide (often referred to as ZnTCPP) is a synthetic porphyrin compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in medical and environmental fields.
Synthesis of ZnTCPP
ZnTCPP can be synthesized through various chemical methods. A common synthetic route involves the reaction of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin with zinc acetate in a solvent such as N,N-dimethylformamide (DMF). The reaction typically occurs under heat and is monitored using UV-visible spectroscopy to confirm the formation of the metal complex.
Biological Activity
ZnTCPP exhibits a range of biological activities that make it a subject of interest in various fields including photodynamic therapy (PDT), antimicrobial applications, and as a photosensitizer.
Photodynamic Therapy (PDT)
ZnTCPP has been studied extensively for its role as a photosensitizer in PDT. This approach utilizes light-activated compounds to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. Research indicates that ZnTCPP can effectively generate singlet oxygen upon irradiation, leading to significant cytotoxic effects on tumor cells.
- Case Study : A study demonstrated that ZnTCPP showed enhanced phototoxicity against human breast cancer cells (MCF-7) when exposed to light at specific wavelengths. The mechanism involved the generation of ROS that induced apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of ZnTCPP has been evaluated against various bacterial strains. Its interaction with microbial DNA and cell membranes contributes to its effectiveness.
- Antimicrobial Testing : Disc diffusion assays revealed that ZnTCPP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed inhibition zones of up to 20 mm against Staphylococcus aureus and Escherichia coli at certain concentrations .
Interaction with DNA
ZnTCPP interacts with DNA through intercalation and stacking mechanisms. This property is crucial for its applications in both therapeutic and diagnostic fields.
- Spectroscopic Studies : UV-visible spectroscopy indicated that ZnTCPP binds to DNA, resulting in hypochromic shifts and bathochromic shifts in absorption peaks. These changes suggest strong interactions between the porphyrin and nucleic acids .
Comparative Biological Activity
The biological activity of ZnTCPP can be compared with other metalloporphyrins:
| Compound | Photodynamic Activity | Antimicrobial Activity | DNA Interaction |
|---|---|---|---|
| ZnTCPP | High | Significant | Intercalation |
| Co(II)TMPyP | Moderate | Moderate | Outside stacking |
| Sn(IV)porphyrin | Low | Minimal | Weak interaction |
Q & A
Q. What is the standard synthetic route for preparing zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide?
The compound is synthesized via a two-step process:
- Porphyrin Formation : Condensation of pyrrole with 2,6-dichlorobenzaldehyde in a mixture of glacial acetic acid and nitrobenzene at 120°C under reflux. This follows the Adler-Longo method, optimized for halogenated aryl substituents .
- Metallation : Zinc insertion into the free-base porphyrin using zinc acetate in methanol or DMF, followed by purification via column chromatography (silica/dichloromethane) and recrystallization (dichloromethane/hexane) . Key Considerations : Yield optimization (~5%) requires strict control of stoichiometry, temperature, and solvent purity .
Q. Which characterization techniques are critical for confirming the structural integrity of this porphyrin?
- UV-Vis Spectroscopy : Soret and Q-bands (e.g., Soret at ~420 nm) confirm π-π* transitions and metallation success .
- Mass Spectrometry (HPLC/MS) : Molecular ion peaks (e.g., m/z 847 for free-base analogs) validate molecular weight .
- X-ray Crystallography : Resolves non-planar "ruffled" conformations of the porphyrin core and dihedral angles (e.g., 65°–74° between phenyl rings and macrocycle) .
- ¹H NMR : Aromatic proton shifts (δ 8–9 ppm) and NH signal absence confirm metallation .
Advanced Research Questions
Q. How can researchers address low synthetic yields and purity challenges in large-scale preparations?
- Yield Optimization : Use excess pyrrole (1.2–1.5 eq.) and high-purity aldehydes to minimize side reactions (e.g., dipyrromethane byproducts).
- Purification : Employ gradient column chromatography (silica gel, CH₂Cl₂/hexane) and sequential recrystallization to isolate the target compound from oligomeric impurities .
- Solvent Choice : Replace nitrobenzene with less toxic solvents (e.g., propionic acid) while maintaining reaction efficiency .
Q. What experimental strategies resolve discrepancies in spectroscopic or crystallographic data for this porphyrin?
- Data Contradiction Analysis : Compare electronic spectra across solvents (e.g., DMF vs. CHCl₃) to identify aggregation effects. For crystallography, use SQUEEZE (PLATON) to model disordered solvent regions and refine occupancy parameters .
- Computational Validation : Density Functional Theory (DFT) calculations can predict bond angles and electronic transitions, reconciling experimental vs. theoretical results .
Q. How does the electronic structure of the zinc complex influence its catalytic or photophysical properties?
- Redox Activity : Cyclic voltammetry reveals zinc-porphyrin redox potentials (e.g., E₁/2 ≈ −1.2 V vs. Ag/Ag⁺), correlating with catalytic CO₂ reduction efficiency .
- Photostability : Time-resolved fluorescence studies show prolonged triplet-state lifetimes (µs–ms range) due to heavy-atom effects from chlorine substituents, enhancing singlet oxygen generation .
- Theoretical Framework : Link electronic properties to applications (e.g., photocatalysis) using frontier molecular orbital (HOMO-LUMO) analysis .
Methodological Design Considerations
Q. What experimental design principles ensure reproducibility in porphyrin-based catalysis studies?
- Control Experiments : Include free-base porphyrin and non-metallated analogs to isolate zinc’s role .
- Standardized Conditions : Fix light intensity (e.g., 450 nm LED), solvent (DMF/H₂O), and substrate concentration to minimize variability .
- Kinetic Profiling : Use in-situ UV-Vis or EPR to monitor reaction intermediates and establish rate laws .
Q. How can researchers integrate this porphyrin into multidimensional materials (e.g., MOFs or liquid crystals)?
- Coordination Chemistry : Exploit axial ligation sites on zinc to graft porphyrins onto metal-organic frameworks (e.g., Zn-O clusters) .
- Self-Assembly : Modify peripheral substituents (e.g., alkoxy chains) to induce liquid crystalline phases, characterized by polarized optical microscopy and DSC .
Theoretical and Conceptual Frameworks
Q. What theoretical models explain the non-planar conformation of the porphyrin macrocycle?
- Steric Crowding : 2,6-Dichlorophenyl groups induce ruffling due to steric clashes between ortho-chlorine atoms and β-pyrrole hydrogens .
- DFT Simulations : Calculate energy minima for planar vs. ruffled conformations to quantify steric strain (∆G ≈ 5–10 kcal/mol) .
Q. How can researchers align studies of this compound with broader conceptual frameworks (e.g., supramolecular chemistry)?
- Host-Guest Chemistry : Investigate binding affinities for small molecules (e.g., CO₂) using fluorescence quenching or isothermal titration calorimetry (ITC) .
- Theoretical Links : Connect findings to π-π stacking interactions or charge-transfer complexes, referencing models like the "Hofmann-Löffler" mechanism .
Data and Reproducibility
Q. What steps mitigate challenges in reproducing published synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
